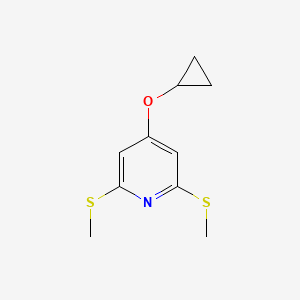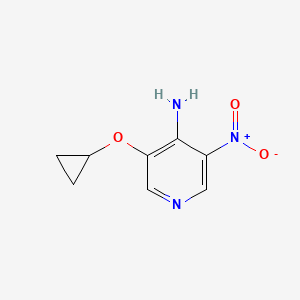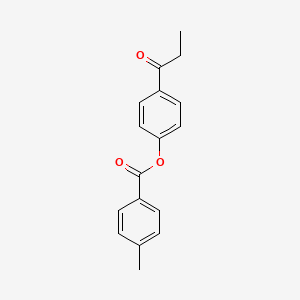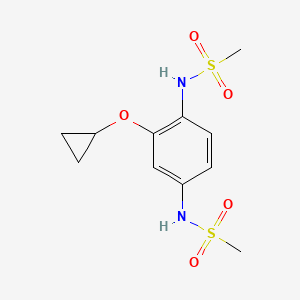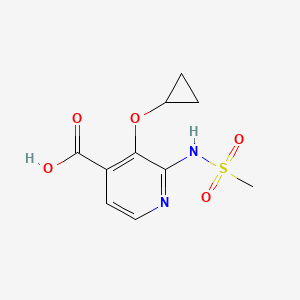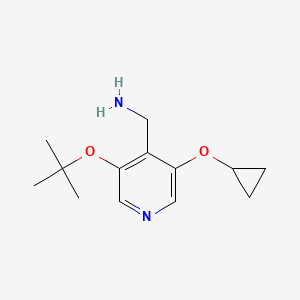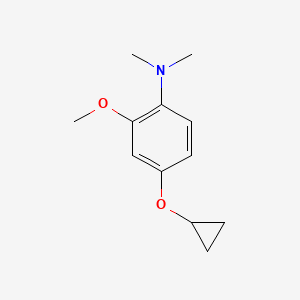![molecular formula C20H25ClN2O4S B14813710 2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14813710.png)
2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide is a complex organic compound with a unique structure that includes both chloro and dimethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2,3-dimethylphenol with chloroacetyl chloride to form the intermediate 2-(4-chloro-2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-[(diethylamino)sulfonyl]aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2,3-dimethylphenoxy)-N-{3-[(2-methyl-2-propenyl)oxy]phenyl}acetamide
- 2-(4-chloro-2,3-dimethylphenoxy)-N-(2-{[2-(4-chloro-2,3-dimethylphenoxy)acetyl]amino}phenyl)acetamide
Uniqueness
2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide is unique due to the presence of the diethylamino sulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C20H25ClN2O4S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H25ClN2O4S/c1-5-23(6-2)28(25,26)17-9-7-16(8-10-17)22-20(24)13-27-19-12-11-18(21)14(3)15(19)4/h7-12H,5-6,13H2,1-4H3,(H,22,24) |
InChI Key |
TYRTVVMQIOFOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C(=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


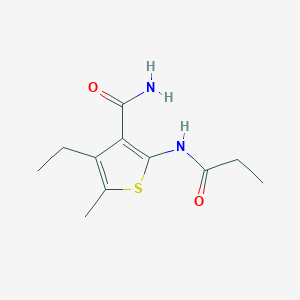
![(2E)-N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14813641.png)

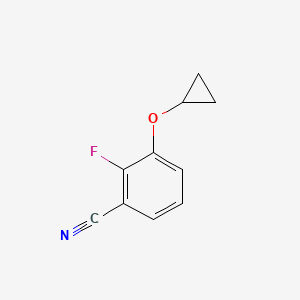
![Endo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B14813650.png)
